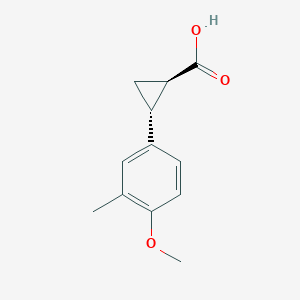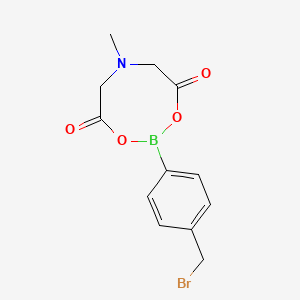![molecular formula C11H16N2O2S B13351688 2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s name reflects its fused ring system, which includes a thiopyrano ring and a pyrazole ring. The presence of an isopropyl group and an acetic acid moiety further defines its structure.
2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid: is a chemical compound with a complex structure. It belongs to the class of pyrazole derivatives.
準備方法
Synthetic Routes: While specific synthetic routes may vary, one common method involves the cyclization of appropriate precursors. For example, starting from a suitable pyrazole derivative, the thiopyrano ring can be formed through intramolecular reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often using Lewis acids or bases as catalysts.
Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily synthesized in research laboratories.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
科学的研究の応用
Biology: It may serve as a building block for designing bioactive molecules or as a probe in biological studies.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: Limited information exists regarding industrial applications, but its unique structure may inspire novel materials or catalysts.
作用機序
- The compound’s mechanism of action remains an area of active research. It may interact with specific molecular targets or pathways, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
Similar Compounds: Other pyrazole derivatives, such as 2-phenyl-2,4,6,7-tetrahydrothiino [4,3-c]pyrazol-3-ol , share some structural features
Uniqueness: The isopropyl group and the acetic acid moiety distinguish it from related compounds.
Remember that research on this compound is ongoing, and additional data may emerge over time
特性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC名 |
2-(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-7(2)13-10(5-11(14)15)8-6-16-4-3-9(8)12-13/h7H,3-6H2,1-2H3,(H,14,15) |
InChIキー |
OFRXGFPNAUMHRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=C2CSCCC2=N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)
![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)


![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)




![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)

